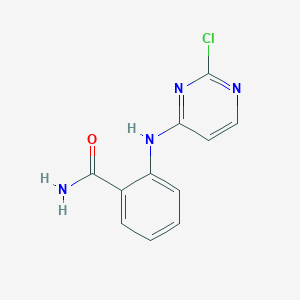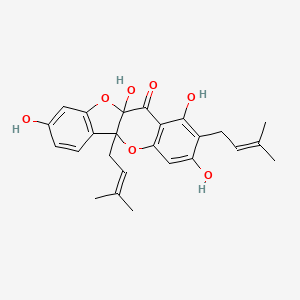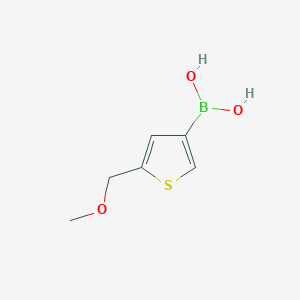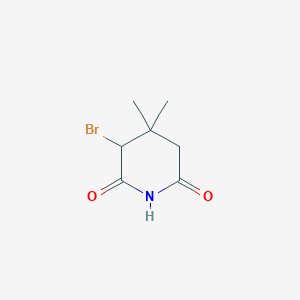
Fumaryldiketopiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fumaryldiketopiperazine is a cyclic dimer of two peptide-bonded amino acid molecules. It is a pharmaceutical excipient used in the Technosphere inhalation system, which delivers drugs to the deep lung. This compound has been used to administer insulin and glucagon-like peptide-1 via inhalation in clinical studies .
Métodos De Preparación
Fumaryldiketopiperazine can be synthesized through various methods. One common method involves the spray drying technique, where the compound is used as a carrier for the pulmonary delivery of insulin. The insulin-loaded this compound microspheres are prepared by spray drying, and their physicochemical properties, such as drug loading, particle size, flowability, moisture content, morphology, and crystalline state, are further investigated .
Análisis De Reacciones Químicas
Fumaryldiketopiperazine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as different solvents and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Fumaryldiketopiperazine has a wide range of scientific research applications. In chemistry, it is used as a carrier for the pulmonary delivery of insulin, enhancing insulin bioavailability and stability . In biology, it is used to study the pharmacodynamics of insulin-loaded this compound microparticles . In medicine, it is used in the Technosphere inhalation system to deliver drugs to the deep lung, improving glycemic control in patients with diabetes mellitus . In industry, it is used in the formulation of inhaled protein therapeutics for the treatment of respiratory diseases .
Mecanismo De Acción
Fumaryldiketopiperazine exerts its effects by self-assembling into microspheres, entrapping the drug (e.g., insulin) within the particles. Upon reaching the alveolar zone of the lung, the Technosphere particles rapidly dissolve in the pH-neutral environment, releasing the drug for absorption into the systemic circulation .
Comparación Con Compuestos Similares
Fumaryldiketopiperazine is part of the diketopiperazine class of compounds, which are cyclic peptides containing two amide linkages. Similar compounds include 2,3-diketopiperazine, 2,5-diketopiperazine, and 2,6-diketopiperazine. These compounds differ in the locations of the carbonyl groups and have various biological activities, such as antimicrobial, antifungal, antiviral, and antitumor properties . This compound is unique in its application as a carrier for pulmonary drug delivery, particularly in the Technosphere inhalation system .
Propiedades
Número CAS |
294659-59-9 |
|---|---|
Fórmula molecular |
C20H28N4O8 |
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
(E)-4-[4-[5-[4-[[(E)-3-carboxyprop-2-enoyl]amino]butyl]-3,6-dioxopiperazin-2-yl]butylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C20H28N4O8/c25-15(7-9-17(27)28)21-11-3-1-5-13-19(31)24-14(20(32)23-13)6-2-4-12-22-16(26)8-10-18(29)30/h7-10,13-14H,1-6,11-12H2,(H,21,25)(H,22,26)(H,23,32)(H,24,31)(H,27,28)(H,29,30)/b9-7+,10-8+ |
Clave InChI |
BBNKIRVUCQNAQR-FIFLTTCUSA-N |
SMILES isomérico |
C(CC1NC(=O)C(NC1=O)CCCCNC(=O)/C=C/C(=O)O)CCNC(=O)/C=C/C(=O)O |
SMILES canónico |
C(CCNC(=O)C=CC(=O)O)CC1C(=O)NC(C(=O)N1)CCCCNC(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine](/img/structure/B12098100.png)

![1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile, 7-chloro-2-(2-furanyl)-5-(trifluoromethyl)-](/img/structure/B12098111.png)







